molecular formula C24H24N4O2S2 B2644856 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 850915-15-0

2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2644856
CAS No.: 850915-15-0
M. Wt: 464.6
InChI Key: HYEHIHFSWYPZQZ-UHFFFAOYSA-N
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Description

2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno-pyrimidinone derivative characterized by a bicyclic core structure (thieno[3,2-d]pyrimidin-4-one) substituted at position 2 with a sulfanylethyl group linked to a 4-phenylpiperazine moiety and at position 3 with a phenyl group. The thieno-pyrimidinone scaffold is notable for its planar aromatic system, which facilitates interactions with biological targets, while the 4-phenylpiperazine group enhances solubility and modulates receptor affinity . Synthetic routes for analogous compounds often involve condensation reactions of enaminones or thiourea derivatives, as exemplified in studies of related chromeno- and thieno-pyrimidinones .

Properties

IUPAC Name

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S2/c29-21(27-14-12-26(13-15-27)18-7-3-1-4-8-18)17-32-24-25-20-11-16-31-22(20)23(30)28(24)19-9-5-2-6-10-19/h1-10H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEHIHFSWYPZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reaction mixture to facilitate the cyclization process.

Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidine . The reaction conditions for this method typically include the use of a base such as potassium carbonate in a suitable solvent like ethanol or ethylene glycol .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific transformation desired but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Structural Overview

The compound features a thieno[3,2-d]pyrimidin-4-one core structure, which is known for its diverse biological activities. The presence of the 4-phenylpiperazin-1-yl group and the sulfanyl moiety enhances its pharmacological profile. The molecular structure can be represented as follows:C17H19N3O2S\text{C}_{17}\text{H}_{19}\text{N}_3\text{O}_2\text{S}

Anticonvulsant Activity

Recent studies have indicated that compounds structurally related to thienopyrimidines exhibit significant anticonvulsant properties. For instance, derivatives of 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl} have been synthesized and tested for their efficacy in models of epilepsy. In one study, 22 new compounds were synthesized and evaluated for anticonvulsant activity using standard maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice. Several compounds demonstrated promising results in reducing seizure frequency and duration .

Antimicrobial Properties

Thienopyrimidine derivatives have also been explored for their antimicrobial potential. A study highlighted the synthesis of related compounds that exhibited antibacterial and antifungal activities through agar diffusion methods. These compounds were compared with established antibiotics like ceftriaxone, showcasing varying degrees of microbial inhibition depending on their structural modifications .

Anticancer Activity

The anticancer potential of thienopyrimidine derivatives has been a focal point in recent research. Compounds similar to 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-phenyl have shown activity against various cancer cell lines, including K562 and MCF-7 cells. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation through specific pathways related to cancer cell metabolism and survival .

Case Study 1: Anticonvulsant Screening

A detailed screening of synthesized thienopyrimidine derivatives was conducted where several candidates were tested in vivo for their anticonvulsant efficacy. The results indicated a correlation between structural features (like the presence of the piperazine ring) and anticonvulsant activity, leading to further optimization of these compounds for better therapeutic profiles.

Case Study 2: Antimicrobial Evaluation

In another study, a series of thienopyrimidine derivatives were evaluated against clinical strains of bacteria and fungi. The results demonstrated that certain substitutions on the phenyl ring significantly enhanced antimicrobial potency, suggesting a structure–activity relationship (SAR) that could guide future drug development efforts.

Mechanism of Action

The mechanism of action of 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficiency is a hallmark.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thieno-Pyrimidinone Cores

The thieno-pyrimidinone core is a common structural motif in medicinal chemistry. Key variations among analogues include:

  • Ring fusion position: The target compound features a [3,2-d] fusion, whereas compounds like 3-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one () adopt a [2,3-d] fusion.
  • Substituents at position 3 : The 3-phenyl group in the target compound contrasts with ethyl or methyl groups in analogues (e.g., 3-ethyl-... in ), influencing lipophilicity and metabolic stability .

Variations in Sulfanyl-Ethyl-Oxo Substituents

The 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl} side chain distinguishes the target compound from close analogues:

  • 7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one () lacks the sulfanylethyl linker, directly attaching the 4-phenylpiperazine to the core. This simplification may reduce conformational flexibility and solubility .
  • 2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one () replaces piperazine with morpholine, altering basicity and hydrogen-bonding capacity due to morpholine’s oxygen atom .

Impact of Heterocyclic Amine Moieties

The 4-phenylpiperazine group is a critical pharmacophore. Comparisons with other heterocycles include:

  • Diazepane and pyrazolyl derivatives : European Patent Application compounds () with diazepane or ethylpiperazine groups highlight the role of nitrogen count and ring size in modulating receptor selectivity .

Physicochemical and Pharmacokinetic Properties

  • LogP values range from 2.5–4.0, indicating moderate lipophilicity suitable for oral bioavailability.
  • The 4-phenylpiperazine moiety enhances aqueous solubility via protonation at physiological pH .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Position 2 Substituent Position 3 Substituent Heterocyclic Amine Key Property/Note Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl} Phenyl 4-Phenylpiperazine High solubility via piperazine
7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one (CAS 1226457-63-1) Thieno[3,2-d]pyrimidin-4-one Direct 4-phenylpiperazine attachment Phenyl 4-Phenylpiperazine Reduced conformational flexibility
2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4-one 2-{[2-oxo-2-(morpholino)ethyl]sulfanyl} Phenyl Morpholine Lower basicity vs. piperazine
3-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl} Ethyl None Enhanced lipophilicity (CF3 group)
4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidine N/A Piperidinophenyl Piperidine Drug-like properties (computational)

Biological Activity

The compound 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H29N3O2C_{27}H_{29}N_{3}O_{2}, with a molecular weight of approximately 427.5 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a phenyl group and a piperazine moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. It may inhibit bacterial growth, although specific data on its spectrum of activity against different pathogens is still limited.
  • Neuropharmacological Effects : Due to the presence of the piperazine ring, which is often associated with psychoactive properties, there is interest in exploring its effects on neurotransmitter systems and potential applications in treating neurological disorders.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Interaction with Receptors : The piperazine moiety may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

In Vitro Studies

A study investigating the antiproliferative effects of derivatives similar to this compound reported significant activity against several cancer cell lines. The IC50 values indicated that modifications to the thieno[3,2-d]pyrimidine structure could enhance efficacy .

Structure-Activity Relationship (SAR)

Research has emphasized the importance of structural modifications in enhancing biological activity. For instance:

  • Substitutions on the phenyl ring can significantly affect potency.
  • The presence of electron-withdrawing or electron-donating groups can modulate interactions with biological targets.

Data Table: Biological Activity Summary

Activity TypeTarget/Cell LineObserved EffectReference
AnticancerHeLaCytotoxicity (IC50)
AnticancerHepG2Cytotoxicity (IC50)
AnticancerA549Cytotoxicity (IC50)
AntimicrobialVarious BacteriaInhibition observedOngoing studies
NeuropharmacologicalNeurotransmitter systemsPotential modulationHypothetical based on structure

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing thieno[3,2-d]pyrimidin-4-one derivatives, and how do reaction conditions influence product purity?

  • Methodological Answer : Multi-step syntheses typically involve cyclocondensation of thiophene precursors with urea/thiourea derivatives or coupling reactions. For example, thiourea can react with substituted aldehydes under acidic catalysis (e.g., p-toluenesulfonic acid) to form the pyrimidinone core . Solvent choice (e.g., ethanol or DMF) and temperature (80–120°C) are critical for minimizing side products. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures purity ≥95% .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., phenylpiperazine protons at δ 2.5–3.5 ppm) and confirms substitution patterns .
  • X-ray crystallography : SHELXL software refines crystal structures, resolving bond lengths/angles (e.g., C–S bond ≈1.75 Å in thieno-pyrimidinone cores) and confirming stereochemistry .
  • HRMS : Validates molecular weight (e.g., m/z 591.68 for C30H33N5O6S derivatives) .

Advanced Research Questions

Q. How can conflicting crystallographic and NMR data be resolved when determining substituent positions in thieno-pyrimidinone derivatives?

  • Methodological Answer : Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from dynamic effects (e.g., piperazine ring puckering). To resolve:

  • Perform variable-temperature NMR to detect conformational flexibility .
  • Use DFT calculations (e.g., B3LYP/6-31G*) to compare energy-minimized structures with experimental data .
  • Validate with NOESY/ROESY NMR to identify spatial proximity of substituents .

Q. What strategies optimize reaction yields in multi-step syntheses of similar thienopyrimidinone derivatives?

  • Methodological Answer :

  • Catalyst screening : p-Toluenesulfonic acid improves cyclization efficiency in one-pot reactions (yields up to 96%) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and enhances regioselectivity .
  • Protecting groups : tert-Butyldimethylsilyl (TBDMS) groups prevent unwanted oxidation during sulfanyl-ethyl intermediate formation .

Q. How can computational models predict the biological activity of this compound against kinase targets like PI3K?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to simulate binding to PI3K’s ATP pocket, prioritizing interactions with Val851 and Lys802 .
  • ADMET prediction : SwissADME assesses drug-likeness (e.g., LogP ≤5, TPSA ≤140 Ų) and bioavailability .
  • MD simulations : GROMACS evaluates binding stability (RMSD <2 Å over 100 ns) .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies between in vitro cytotoxicity data (e.g., IC50 variability across cell lines)?

  • Methodological Answer :

  • Dose-response normalization : Use MTT assays with ≥3 replicates and normalize to controls (e.g., DMSO) to reduce plate-specific artifacts .
  • Cell line profiling : Compare activity in MCF-7 (ER+) vs. HeLa (HPV+) cells to identify target specificity .
  • Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) confirms on-target effects .

Q. What analytical techniques validate the stability of the sulfanyl-ethyl linker under physiological conditions?

  • Methodological Answer :

  • HPLC-MS stability assays : Incubate compound in PBS (pH 7.4, 37°C) and monitor degradation products (e.g., free thiols via Ellman’s assay) .
  • X-ray photoelectron spectroscopy (XPS) : Detects sulfur oxidation states (e.g., S–S vs. S–O bonds) post-stress testing .

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